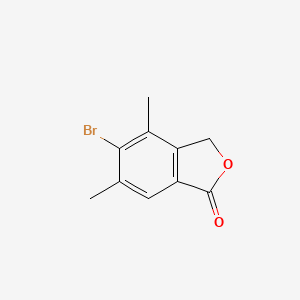

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one

Descripción general

Descripción

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one typically involves the bromination of 4,6-dimethyl-2-benzofuran-1(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The choice of solvent, temperature, and brominating agent would be optimized for cost-effectiveness and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could remove the bromine atom, yielding 4,6-dimethyl-2-benzofuran-1(3H)-one.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of 4,6-dimethyl-2-benzofuran-1(3H)-one.

Substitution: Formation of various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one may have applications in several fields:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Could be used in the synthesis of agrochemicals or other industrial chemicals.

Mecanismo De Acción

The mechanism of action for 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and the benzofuran core could play crucial roles in binding to molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

4,6-dimethyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, potentially less reactive.

5-chloro-4,6-dimethyl-2-benzofuran-1(3H)-one: Similar structure but with chlorine instead of bromine, which may affect its reactivity and applications.

5-iodo-4,6-dimethyl-2-benzofuran-1(3H)-one: Contains iodine, which is larger and more reactive than bromine.

Uniqueness

The presence of the bromine atom in 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one may enhance its reactivity compared to its chloro or iodo analogs. This could make it more suitable for specific synthetic applications or biological studies.

Actividad Biológica

5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves the bromination of 4,6-dimethyl-2-benzofuran-1(3H)-one, followed by purification processes such as recrystallization or chromatography to obtain the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, including HeLa and MDA-MB-231. The IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%, are crucial for evaluating its efficacy.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | 150 |

| This compound | MDA-MB-231 | 200 |

| CA-4 | HeLa | 4.6 |

| CA-4 | MDA-MB-231 | 180 |

The presence of the bromine atom and methyl groups at specific positions on the benzofuran ring enhances the compound's interaction with cellular targets involved in tumor growth regulation.

The mechanism of action of this compound may involve the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Studies have shown a correlation between antiproliferative activity and inhibition of colchicine binding to tubulin, suggesting that this compound may act similarly to known microtubule inhibitors.

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated potential as a diuretic agent . It acts as an inhibitor of renal outer medullary potassium channels (ROMK), which are critical in regulating potassium and sodium balance in the body. This mechanism is particularly relevant for treating conditions associated with fluid retention and hypertension.

Case Studies

- Anticancer Activity in Animal Models : In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cell proliferation in vitro but also exhibits therapeutic potential in vivo.

- Diuretic Effects : A clinical trial assessing the diuretic effects of this compound showed promising results in patients with hypertension. The compound significantly increased urinary sodium excretion without causing hypokalemia, indicating its safety profile as a diuretic agent.

Propiedades

IUPAC Name |

5-bromo-4,6-dimethyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-5-3-7-8(4-13-10(7)12)6(2)9(5)11/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPQRIYJGSURJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(COC2=O)C(=C1Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.